![molecular formula C174H172N10 B14085628 3,6-Bis[3,6-bis(3,6-ditert-butylcarbazol-9-yl)carbazol-9-yl]-9-[4-[3,6-bis(3,6-ditert-butylcarbazol-9-yl)carbazol-9-yl]phenyl]carbazole](/img/structure/B14085628.png)
3,6-Bis[3,6-bis(3,6-ditert-butylcarbazol-9-yl)carbazol-9-yl]-9-[4-[3,6-bis(3,6-ditert-butylcarbazol-9-yl)carbazol-9-yl]phenyl]carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Bis[3,6-bis(3,6-ditert-butylcarbazol-9-yl)carbazol-9-yl]-9-[4-[3,6-bis(3,6-ditert-butylcarbazol-9-yl)carbazol-9-yl]phenyl]carbazole is a complex organic compound known for its unique structural properties. This compound is characterized by multiple carbazole units, which are known for their stability and electronic properties. The presence of tert-butyl groups further enhances its stability and solubility in organic solvents.
Vorbereitungsmethoden
The synthesis of 3,6-Bis[3,6-bis(3,6-ditert-butylcarbazol-9-yl)carbazol-9-yl]-9-[4-[3,6-bis(3,6-ditert-butylcarbazol-9-yl)carbazol-9-yl]phenyl]carbazole typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the carbazole units, followed by their functionalization with tert-butyl groups. The final step involves the coupling of these functionalized carbazole units to form the desired compound. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve high yield and purity.
Analyse Chemischer Reaktionen
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced carbazole derivatives.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where hydrogen atoms on the aromatic rings are replaced by other substituents. Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3,6-Bis[3,6-bis(3,6-ditert-butylcarbazol-9-yl)carbazol-9-yl]-9-[4-[3,6-bis(3,6-ditert-butylcarbazol-9-yl)carbazol-9-yl]phenyl]carbazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s stability and electronic properties make it useful in the study of biological systems, particularly in the development of fluorescent probes.
Medicine: Its potential as a drug candidate is being explored due to its unique structural properties.
Industry: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism by which 3,6-Bis[3,6-bis(3,6-ditert-butylcarbazol-9-yl)carbazol-9-yl]-9-[4-[3,6-bis(3,6-ditert-butylcarbazol-9-yl)carbazol-9-yl]phenyl]carbazole exerts its effects is primarily through its interaction with molecular targets in biological systems. The compound’s multiple carbazole units allow it to interact with various proteins and enzymes, potentially modulating their activity. The presence of tert-butyl groups enhances its solubility and stability, allowing it to effectively reach its molecular targets.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 3,6-Bis[3,6-bis(3,6-ditert-butylcarbazol-9-yl)carbazol-9-yl]-9-[4-[3,6-bis(3,6-ditert-butylcarbazol-9-yl)carbazol-9-yl]phenyl]carbazole stands out due to its high stability and solubility. Similar compounds include:
3,6-Bis(3,6-ditert-butylcarbazol-9-yl)carbazole: Lacks the additional carbazole units, resulting in lower stability.
9-[4-[3,6-Bis(3,6-ditert-butylcarbazol-9-yl)carbazol-9-yl]phenyl]carbazole: Has fewer carbazole units, affecting its electronic properties. The unique combination of multiple carbazole units and tert-butyl groups in this compound makes it a valuable compound in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C174H172N10 |
|---|---|
Molekulargewicht |
2403 g/mol |
IUPAC-Name |
3,6-bis[3,6-bis(3,6-ditert-butylcarbazol-9-yl)carbazol-9-yl]-9-[4-[3,6-bis(3,6-ditert-butylcarbazol-9-yl)carbazol-9-yl]phenyl]carbazole |
InChI |
InChI=1S/C174H172N10/c1-163(2,3)101-37-61-143-123(81-101)124-82-102(164(4,5)6)38-62-144(124)177(143)115-53-73-155-135(93-115)136-94-116(178-145-63-39-103(165(7,8)9)83-125(145)126-84-104(166(10,11)12)40-64-146(126)178)54-74-156(136)175(155)113-49-51-114(52-50-113)176-157-75-55-121(183-159-77-57-117(179-147-65-41-105(167(13,14)15)85-127(147)128-86-106(168(16,17)18)42-66-148(128)179)97-139(159)140-98-118(58-78-160(140)183)180-149-67-43-107(169(19,20)21)87-129(149)130-88-108(170(22,23)24)44-68-150(130)180)95-137(157)138-96-122(56-76-158(138)176)184-161-79-59-119(181-151-69-45-109(171(25,26)27)89-131(151)132-90-110(172(28,29)30)46-70-152(132)181)99-141(161)142-100-120(60-80-162(142)184)182-153-71-47-111(173(31,32)33)91-133(153)134-92-112(174(34,35)36)48-72-154(134)182/h37-100H,1-36H3 |
InChI-Schlüssel |
ZZEKHZBCICLQRK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(C)(C)C)C4=CC5=C(C=C4)N(C6=C5C=C(C=C6)N7C8=C(C=C(C=C8)C(C)(C)C)C9=C7C=CC(=C9)C(C)(C)C)C1=CC=C(C=C1)N1C2=C(C=C(C=C2)N2C3=C(C=C(C=C3)N3C4=C(C=C(C=C4)C(C)(C)C)C4=C3C=CC(=C4)C(C)(C)C)C3=C2C=CC(=C3)N2C3=C(C=C(C=C3)C(C)(C)C)C3=C2C=CC(=C3)C(C)(C)C)C2=C1C=CC(=C2)N1C2=C(C=C(C=C2)N2C3=C(C=C(C=C3)C(C)(C)C)C3=C2C=CC(=C3)C(C)(C)C)C2=C1C=CC(=C2)N1C2=C(C=C(C=C2)C(C)(C)C)C2=C1C=CC(=C2)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


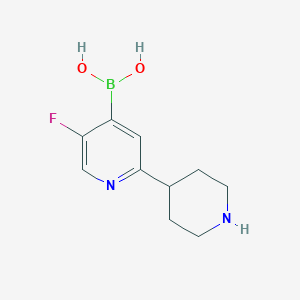
![2-(3-Methoxypropyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085553.png)
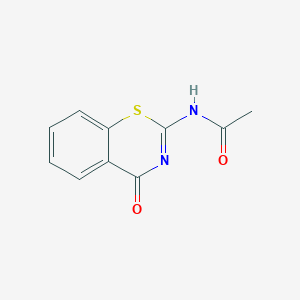
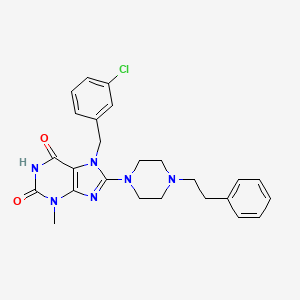
![4-fluoro-N-[2-[4-[(2R)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-5-yl]piperazin-1-yl]ethyl]benzamide;hydrochloride](/img/structure/B14085565.png)

![9-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14085576.png)
![5-(4-chlorophenyl)-4-[(2,3,4-trimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B14085600.png)
![7-Chloro-1-(3-chlorophenyl)-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085602.png)
![1-(2-Fluorophenyl)-7-methyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085609.png)

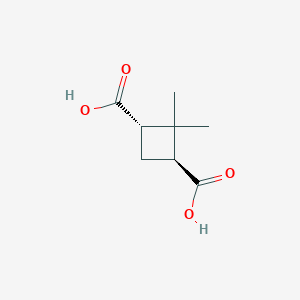
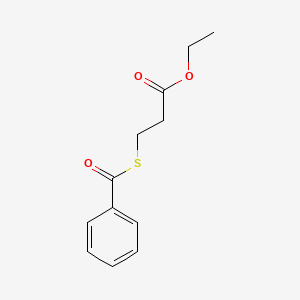
![10-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,7,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B14085632.png)
